

Octanoic acid-d2 CAS number and molecular weight

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In-Depth Technical Guide: Octanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Octanoic acid-d2**, a crucial tool in metabolic research and clinical diagnostics. It covers its fundamental properties, detailed experimental protocols for its application, and its role in understanding metabolic pathways.

Core Data Presentation

Octanoic acid-d2, also known as Caprylic acid-d2, is a deuterated form of the eight-carbon saturated fatty acid, octanoic acid. Its primary application in research is as an internal standard for the precise quantification of its non-deuterated counterpart in biological samples using mass spectrometry.[1]

The key quantitative data for **Octanoic acid-d2** are summarized below:



Property	Value	References
CAS Number	64118-36-1	[2][3][4][5][6][7]
Molecular Formula	C8H14D2O2	[2][3]
Molecular Weight	Approx. 146.2 g/mol	[2][3][4][6]
Synonyms	Caprylic Acid-d2, FA 8:0-d2, octanoic-2,2-d2 acid	[2][3]
Purity	Typically ≥98% atom % D	[4][6][7]

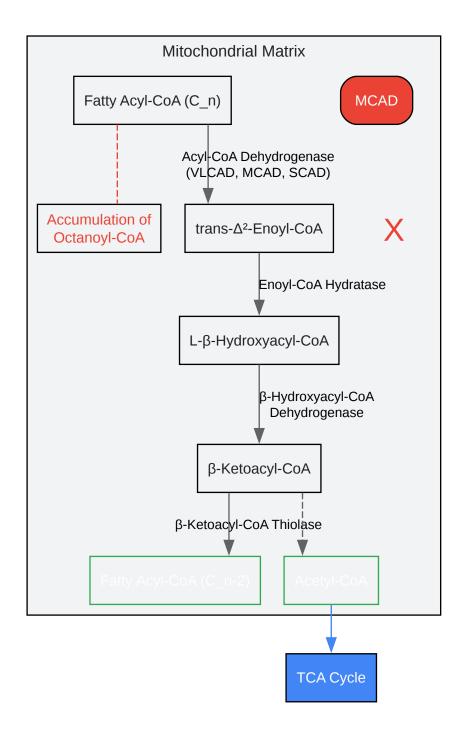
Application in Metabolic Disease Research: MCAD Deficiency

A primary application for the quantification of octanoic acid is in the study and diagnosis of Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][8][9] MCAD deficiency is an inherited disorder of fatty acid beta-oxidation that prevents the body from converting medium-chain fats into energy, particularly during periods of fasting.[8][9][10] In individuals with this condition, the metabolic pathway is disrupted, leading to an accumulation of octanoic acid and its derivatives (like octanoylcarnitine) in blood and urine.[8][9] Therefore, accurate measurement of octanoic acid levels, facilitated by the use of **Octanoic acid-d2** as an internal standard, is critical for diagnosis and monitoring.

Disrupted Fatty Acid Beta-Oxidation in MCAD Deficiency

The following diagram illustrates the fatty acid beta-oxidation spiral and highlights the step catalyzed by the MCAD enzyme, which is deficient in MCAD deficiency. This blockage leads to the buildup of upstream metabolites, including octanoyl-CoA.





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Disrupted beta-oxidation pathway in MCAD deficiency.

Experimental Protocols

The use of **Octanoic acid-d2** as an internal standard is central to the stable isotope dilution method for quantitative analysis by mass spectrometry. This technique provides high accuracy



and precision by correcting for analyte loss during sample preparation and for variations in instrument response.

Protocol: Quantification of Octanoic Acid in Human Plasma by GC-MS

This protocol describes a general method for the extraction and quantification of free octanoic acid in plasma.

- 1. Materials and Reagents:
- Human plasma (collected in EDTA tubes)
- Octanoic acid-d2 internal standard solution (in ethanol or methanol)
- Phosphate-buffered saline (dPBS)
- Methanol (HPLC grade)
- Hydrochloric acid (HCl)
- Iso-octane (HPLC grade)
- Derivatizing agent: Pentafluorobenzyl bromide (PFB-Br) in acetonitrile
- Diisopropylethylamine (DIPEA) in acetonitrile
- Nitrogen gas for drying
- Glass tubes (e.g., 16x125 mm and 10x75 mm)
- 2. Sample Preparation and Extraction:
- Thaw plasma samples on ice.
- In a 16x125 mm glass tube, add 200 μL of plasma to 300 μL of dPBS.[2]



- Spike the sample by adding a known amount (e.g., 100 μL) of the **Octanoic acid-d2** internal standard solution.
- Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[2] Vortex thoroughly.
- Add 1 mL of iso-octane to the tube, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the layers.[2]
- Carefully transfer the upper organic layer (iso-octane) to a clean 10x75 mm glass tube.[2]
- Repeat the extraction (steps 5-6) with another 1 mL of iso-octane and combine the organic layers.
- Evaporate the combined iso-octane extracts to dryness under a gentle stream of nitrogen.
- 3. Derivatization:
- To the dried residue, add 25 μ L of 1% PFB-Br in acetonitrile and 25 μ L of 1% DIPEA in acetonitrile.[2][7]
- Cap the tube and incubate at room temperature for 20 minutes to form the pentafluorobenzyl ester derivatives.[2][7]
- Dry the sample again under a stream of nitrogen.
- Reconstitute the derivatized sample in 50 μL of iso-octane for GC-MS analysis.
- 4. GC-MS Analysis:
- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injection: 1 μL of the prepared sample is injected.
- Mode: Negative Chemical Ionization (NCI) is often used for high sensitivity of PFB esters.

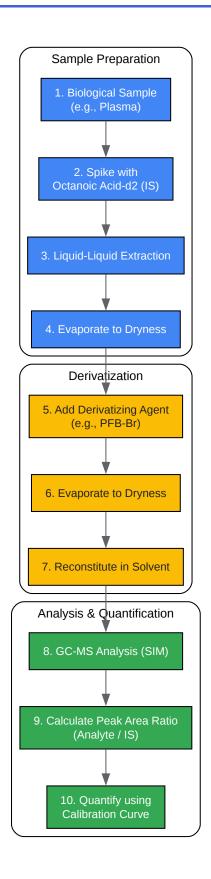


- Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor the characteristic ions for the PFB esters of octanoic acid and **Octanoic acid-d2**.
- 5. Data Analysis and Quantification:
- Prepare a calibration curve using standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of Octanoic acid-d2, following the same extraction and derivatization procedure.
- For each sample and standard, calculate the ratio of the peak area of the analyte (octanoic acid) to the peak area of the internal standard (**Octanoic acid-d2**).
- Plot the peak area ratios of the standards against their concentrations to generate a linear regression curve.
- Determine the concentration of octanoic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the major steps for the quantification of octanoic acid in a biological sample using a deuterated internal standard.





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Workflow for fatty acid quantification by GC-MS.



Synthesis of Deuterated Octanoic Acid

While typically purchased from commercial suppliers, deuterated fatty acids like **Octanoic acid-d2** can be synthesized for specific research needs. One common approach involves the reductive deuteration of a corresponding precursor. For instance, octanoyl chloride can be reduced using reagents like samarium(II) iodide (SmI₂) in the presence of deuterium oxide (D₂O) to yield α , α -dideuterio octanol.[11] The resulting deuterated alcohol can then be oxidized to the desired carboxylic acid, **Octanoic acid-d2**. Alternative methods may start from other precursors like deuterated heptane derivatives. The specific synthetic route is chosen based on the desired position and extent of deuterium labeling.

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